molecular formula C12H20N4O B7579051 (2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone

(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone

Cat. No. B7579051
M. Wt: 236.31 g/mol
InChI Key: DJJBWCIXLGWPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH), which is an enzyme that breaks down the endocannabinoid anandamide. URB597 has been extensively studied for its potential therapeutic effects in a variety of medical conditions, including anxiety, depression, and pain.

Mechanism of Action

(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone works by inhibiting FAAH, which is an enzyme that breaks down the endocannabinoid anandamide. By inhibiting FAAH, (2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone increases the levels of anandamide in the brain, which has been shown to have a variety of therapeutic effects.
Biochemical and Physiological Effects:
(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone has been shown to have a variety of biochemical and physiological effects. In animal models, (2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone has been shown to increase levels of anandamide in the brain, which has been associated with decreased anxiety and depression-like behaviors. (2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone has also been shown to have analgesic properties, reducing pain in animal models. Additionally, (2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone has been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One advantage of (2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone is that it has been extensively studied in animal models, and its effects are well-understood. Additionally, (2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone is a highly selective inhibitor of FAAH, which reduces the risk of off-target effects. However, one limitation of (2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.

Future Directions

There are many potential future directions for research on (2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone. One area of interest is the potential use of (2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone in treating anxiety and depression in humans. Additionally, (2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone may have potential as a treatment for chronic pain, as well as for addiction to drugs such as opioids. Further research is needed to fully understand the potential therapeutic applications of (2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone.

Synthesis Methods

(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone can be synthesized using a variety of methods, including the reaction of 1-(2,5-dimethylpyrazol-3-yl)ethanone with 4-(methylamino)piperidine in the presence of a base such as potassium carbonate. The resulting product can be purified using column chromatography to yield (2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone in high purity.

Scientific Research Applications

(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone has been studied extensively for its potential therapeutic effects in a variety of medical conditions. In preclinical studies, (2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone has been shown to have anxiolytic and antidepressant effects, as well as analgesic properties. (2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone has also been studied for its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

(2,5-dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-9-8-11(15(3)14-9)12(17)16-6-4-10(13-2)5-7-16/h8,10,13H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJBWCIXLGWPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCC(CC2)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone

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